molecular formula C16H11B B1338681 1-(4-Bromophenyl)naphthalene CAS No. 204530-94-9

1-(4-Bromophenyl)naphthalene

Cat. No. B1338681
M. Wt: 283.16 g/mol
InChI Key: YRPIGRRBBMFFBE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)naphthalene is a compound that is part of a broader class of brominated naphthalenes, which are of interest due to their potential applications in various fields, including organic electronics, photonics, and as intermediates in organic synthesis. The bromine atom on the phenyl ring can act as a reactive site for further chemical modifications, making these compounds versatile building blocks for more complex molecular architectures.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN), a related compound, involves the use of bromine as a key reagent, indicating that bromination is a common strategy in the synthesis of such compounds . Another example is the copper-catalyzed coupling used to synthesize a cyclophane containing naphthalene units, which demonstrates the utility of transition metal-catalyzed reactions in constructing complex naphthalene derivatives . Additionally, the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes is a method used to synthesize 1,2,3-tribromo-4-aryl naphthalenes, showcasing a strategy for constructing naphthalene motifs with multiple bromine substituents .

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives can exhibit interesting features such as strain, intramolecular interactions, and non-planarity. For example, a cyclophane with naphthalene units shows bent biphenylylene chains and splayed naphthalene rings, indicating strain and strong pi-pi interactions . In another case, the crystal structure of 1-[N-(4-bromophenyl)]aminomethylidene-2(1H)naphthalenone reveals a strong intramolecular hydrogen bond and the existence of a keto tautomer, with the molecule not being planar . These structural characteristics can significantly influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Brominated naphthalene derivatives can participate in various chemical reactions, primarily due to the presence of the reactive bromine atom. The bromine atom can be utilized for further functionalization through nucleophilic substitution reactions or can be involved in the formation of phosphorescent probes, as seen with BBAN . The reactivity of these compounds can be tailored by the specific substitution pattern on the naphthalene core and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenyl)naphthalene derivatives are influenced by their molecular structure. For instance, BBAN exhibits strong structured phosphorescence emission, suggesting efficient intersystem crossing within the molecule . The crystal structure of related compounds can show various intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can affect the compound's solubility, melting point, and stability . The presence of intramolecular hydrogen bonds can also influence the compound's tautomeric equilibrium and its spectroscopic properties .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Thioether Synthesis : A study by Wang et al. (2016) detailed the synthesis of 1-((4-bromophenyl)thio)naphthalene-2,7-diol, providing insights into chemical properties and potential applications in organic synthesis (Wang et al., 2016).

Organic Chemistry and Synthesis

  • Cascade Cyclization : Reddy et al. (2013) explored the CuCN-mediated one-pot cyclization of 4-(2-bromophenyl)-2-butenoates, leading to the synthesis of substituted naphthalene amino esters, including phenanthrene aromatic structural units (Reddy et al., 2013).
  • One-pot Synthesis : Zhao (2012) reported the one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, contributing to the methods of producing complex organic compounds (Zhao, 2012).

Environmental Chemistry

  • Pyrolytic Thermal Degradation : Evans and Dellinger (2003) investigated the formation of brominated dioxins and other hazardous combustion byproducts from the pyrolysis of 2-bromophenol, which is structurally similar to 1-(4-Bromophenyl)naphthalene (Evans & Dellinger, 2003).

Spectroscopic Applications

  • Phosphorescent Probe Synthesis : The synthesis and spectroscopic characterization of 1-bromo-4-(bromoacetyl)naphthalene, a thiol-reactive phosphorescent probe, was described by Marriott et al. (1994), indicating potential applications in biological and chemical analysis (Marriott et al., 1994).
  • Fluorescence Imaging : Yoon et al. (2019) synthesized o-Phenylazonaphthol derivatives, including 6-bromo-1-((4-bromophenyl)diazenyl)naphthalen-2-ol, demonstrating their suitability for fluorescence imaging and sensing applications (Yoon et al., 2019).

Materials Science and Engineering

  • Boronic Acid Synthesis : Yao-bing (2010) discussed the synthesis of 4-(1-naphthyl) phenyl boronic acid using 1-bromo-naphthalene as a raw material, which is relevant for the development of various materials and chemical processes (Yao-bing, 2010).

Advanced Materials and Electronics

  • Bulk Heterojunction Solar Cells : Heo et al. (2013) introduced naphthalene derivatives, including 1-bromonaphthalene, in solar cells as processing additives, which enhanced the efficiency of these cells, indicating potential applications in renewable energy technologies (Heo et al., 2013).

Chemical Analysis and Spectroscopy

  • Room-Temperature Phosphorescence Study : Du et al. (1997) investigated the intense room-temperature phosphorescence of 1-bromonaphthalene in specific solutions, shedding light on the phosphorescent properties and potential analytical applications of such compounds (Du et al., 1997).

Pharmaceutical Intermediates

  • Synthesis of Cyanoacid : Ashworth et al. (2003) developed a new synthesis route for 3-cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists, demonstrating the relevance of bromonaphthalene derivatives in pharmaceutical manufacturing (Ashworth et al., 2003).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-(4-Bromophenyl)naphthalene . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

1-(4-bromophenyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIGRRBBMFFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458845
Record name 1-(4-bromophenyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)naphthalene

CAS RN

204530-94-9
Record name 1-(4-bromophenyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)NAPHTHALENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under an argon gas atmosphere, 200.0 g (1.163 mol) of 1-naphthalene boronic acid, 329.0 g (1.163 mol) of 4-bromoiodobenzene, 26.9 g (23.3 mmol) of tetrakis(triphenylphosphine)palladium(0), 3.7 L of toluene and 1.74 L of 2M sodium carbonate solution were mixed, and stirred for 24 hours at 90 degrees C. After the reaction in the mixture was over, the mixture experienced filtration, through which aqueous phase thereof was eliminated. After organic phase thereof was cleansed by water and dried with magnesium sulfate, toluene was distilled away under reduced pressure. Residue thereof was refined by silica-gel column chromatography, such that 268 g of 1-(4-bromophenyl)naphthalene was obtained with an yield of 81%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
1.74 L
Type
reactant
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Quantity
26.9 g
Type
catalyst
Reaction Step One
Quantity
3.7 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

An Rf value of the desired substance by a silica gel thin layer chromatography (TLC) (developing solvent: hexane) was 0.38 and that of 4-bromoiodobenzene was 0.57.
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Under an argon gas atmosphere, 200.0 g (1.163 mol) of 1-naphthaleneboronic acid, 329.0 g (1.163 mol) of 4-bromoiodobenzene, 26.9 g (23.3 mmol) of tetrakis(triphenylphosphine)palladium(0), 3.7 L of toluene and 1.74 L of aqueous solution of 2M sodium carbonate were added together, and stirred at 90 degrees C. for 24 hours. After the reaction was over, the mixture experienced filtration, through which aqueous phase thereof was eliminated. After organic phase thereof was washed by water and dried with magnesium sulfate, the toluene was distilled away under reduced pressure. Residue thereof was refined by silica-gel column chromatography, such that 268 g of 1-(4-bromophenyl)naphthalene was obtained at an yield of 81%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1.74 L
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
26.9 g
Type
catalyst
Reaction Step One
Quantity
3.7 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CH Ryu, SH Lee, S Yi, JH Hong, S Im… - European Journal of …, 2021 - Wiley Online Library
Naphthyl‐ and quinoline‐appended o‐carboranyl compounds, NCB and QCB, respectively, were prepared and characterized by multinuclear nuclear magnetic resonance spectroscopy…
J Ivanova, A Nocentini, K Ta̅rs… - Journal of Medicinal …, 2023 - ACS Publications
Here, we report for the first time a series of sulfonamide derivatives with scaffolds bearing flexible moieties, namely, rotamers or tropoisomers capable of adapting their geometry in the …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
SK Xiang, H Hu, J Ma, YZ Li, BQ Wang, C Feng… - Science China …, 2013 - Springer
An inexpensive BF 3 ·Et 2 O-catalyzed annulation reaction of arylacetaldehydes with arylalkynes has been developed. Various substituted phenylacetaldehydes and phenylacetylenes …
RA Novikov, AV Tarasova, DA Denisov… - The Journal of …, 2017 - ACS Publications
A new process for the [4 + 2] annulation of donor–acceptor cyclopropanes with acetylenes under the effect of anhydrous GaCl 3 using 1,2-zwitterion reactivity was elaborated. The …
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk

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